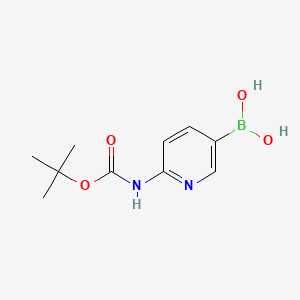

(6-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(6-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C10H15BN2O4. It is a derivative of pyridine and boronic acid, featuring a tert-butoxycarbonyl (Boc) protected amino group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method involves the hydroboration of an appropriate pyridine derivative .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, are likely applied to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: (6-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and halides or pseudohalides in the presence of a palladium catalyst.

Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced under specific conditions.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Boronic Esters: Formed through oxidation reactions.

Applications De Recherche Scientifique

(6-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid has diverse applications in scientific research:

Mécanisme D'action

The mechanism of action of (6-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid in chemical reactions involves the formation of transient intermediates that facilitate the transfer of functional groups. In Suzuki-Miyaura coupling, the boronic acid group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation and reductive elimination to form the desired biaryl product .

Comparaison Avec Des Composés Similaires

Phenylboronic Acid: Another boronic acid used in Suzuki-Miyaura coupling but lacks the Boc-protected amino group.

(4-(tert-Butoxycarbonyl)amino)phenylboronic Acid: Similar structure but with a phenyl instead of a pyridinyl group.

Uniqueness: (6-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid is unique due to its combination of a Boc-protected amino group and a boronic acid moiety, making it particularly useful in the synthesis of nitrogen-containing biaryl compounds .

This compound’s versatility and reactivity make it a valuable tool in various fields of scientific research and industrial applications.

Activité Biologique

(6-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid, with the CAS number 883231-20-7, is a boronic acid derivative that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyridine ring and a boronic acid functional group, making it a candidate for various pharmaceutical applications.

- Molecular Formula : C10H15BN2O4

- Molecular Weight : 238.05 g/mol

- Purity : Typically ≥ 98%

- Storage Conditions : Should be stored in an inert atmosphere at 2-8°C to maintain stability .

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and efflux pumps, particularly in bacterial pathogens. Boronic acids are known to interact with serine residues in enzymes, leading to inhibition of their activity.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For example, derivatives of pyridine-3-boronic acids have been shown to inhibit the NorA efflux pump in Staphylococcus aureus, enhancing the efficacy of antibiotics such as ciprofloxacin by increasing intracellular concentrations of the drug .

Case Study: NorA Inhibition

A study focused on 6-substituted pyridine-3-boronic acids demonstrated that compounds like 6-(3-phenylpropoxy)pyridine-3-boronic acid significantly increased ciprofloxacin activity against NorA-overexpressing strains of S. aureus. The study reported a four-fold increase in antibiotic potency when used in combination with these boronic acid derivatives .

Table of Biological Activities

| Compound Name | Activity Type | Target Organism | Effectiveness |

|---|---|---|---|

| 6-(3-Phenylpropoxy)pyridine-3-boronic acid | Efflux pump inhibitor | Staphylococcus aureus | 4-fold increase in ciprofloxacin activity |

| 6-(4-phenylbutoxy)pyridine-3-boronic acid | Efflux pump inhibitor | Staphylococcus aureus | Enhanced Ethidium Bromide accumulation |

Additional Research Findings

Further investigations into related compounds suggest that modifications to the pyridine ring or the boronic acid moiety can enhance biological activity. For instance, studies have shown that certain structural changes can lead to improved binding affinity and selectivity towards bacterial targets.

Propriétés

IUPAC Name |

[6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BN2O4/c1-10(2,3)17-9(14)13-8-5-4-7(6-12-8)11(15)16/h4-6,15-16H,1-3H3,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAFAFKANQAGBRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)NC(=O)OC(C)(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90716461 |

Source

|

| Record name | {6-[(tert-Butoxycarbonyl)amino]pyridin-3-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883231-20-7 |

Source

|

| Record name | {6-[(tert-Butoxycarbonyl)amino]pyridin-3-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.